3-Acetamido-5-aminobenzoic acid chemical properties
3-Acetamido-5-aminobenzoic acid chemical properties
An In-depth Technical Guide to 3-Acetamido-5-aminobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Acetamido-5-aminobenzoic acid is a substituted aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing three distinct functional groups—a carboxylic acid, an amino group, and an acetamido group—it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and contrast agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, designed for professionals in research and drug development.
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key physicochemical data for 3-Acetamido-5-aminobenzoic acid are summarized below. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 3-acetamido-5-aminobenzoic acid | [1] |
| CAS Number | 15089-84-6 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Appearance | Light brown solid | [2] |
| Melting Point | 232-235 °C | [2] |
| Density | 1.414 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in DMSO | [2] |
| Synonyms | 3-Amino-5-acetamidobenzoic acid, 3-Acetylamino-5-aminobenzoic acid | [1] |
Molecular Structure and Functional Group Analysis
The arrangement of functional groups on the benzene ring dictates the molecule's reactivity and physical properties.
Caption: Chemical structure of 3-Acetamido-5-aminobenzoic acid.
The molecule's functionality is derived from:
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Carboxylic Acid (-COOH): An acidic group that can be deprotonated to form a carboxylate salt or esterified. It is an electron-withdrawing group, deactivating the ring towards electrophilic substitution.
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Amino Group (-NH₂): A basic, primary amine. It is a strong electron-donating group, activating the ring towards electrophilic substitution, directing ortho and para.
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Acetamido Group (-NHCOCH₃): A neutral amide group. It is also an electron-donating group (though less so than -NH₂) and directs ortho and para.
The interplay between these groups governs the molecule's reactivity profile, making selective functionalization a key consideration in synthetic design.
Synthesis Pathway and Rationale
3-Acetamido-5-aminobenzoic acid is not typically synthesized as a final product but rather as a crucial intermediate.[2] A common and logical synthetic route begins with 3,5-dinitrobenzoic acid. The choice of this starting material is strategic, as the two nitro groups can be selectively reduced.
The causality behind the experimental choices in this pathway is paramount:
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Selective Reduction: The first step involves the selective reduction of one nitro group to an amine. This is often achieved using reagents like sodium sulfide or ammonium polysulfide, which can perform this transformation in the presence of a second nitro group. A more forceful reduction (e.g., H₂/Pd-C) would likely reduce both groups simultaneously.
-
Protection via Acetylation: The newly formed amino group is highly activating and would interfere with subsequent reactions. It is therefore "protected" by converting it into an acetamido group using acetic anhydride or acetyl chloride. This moderately deactivates the ring and prevents unwanted side reactions.
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Final Reduction: With one amine protected, the remaining nitro group can be unambiguously reduced to the second amino group using standard reduction methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).
Caption: A logical synthetic workflow for 3-Acetamido-5-aminobenzoic acid.
Spectroscopic Characterization
Authenticating the structure of a synthesized compound is non-negotiable. The following spectroscopic data are expected for 3-Acetamido-5-aminobenzoic acid.
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¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the spectrum should reveal distinct signals:
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A singlet for the methyl protons (-CH₃) around 2.0-2.2 ppm.
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Several signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring.
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A broad singlet for the primary amine protons (-NH₂).
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A singlet for the amide proton (-NH-).
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A very broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH).
-
-
¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals, including the carbonyl carbons of the amide and carboxylic acid, the six aromatic carbons, and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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N-H stretching from the primary amine (~3300-3500 cm⁻¹).
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N-H stretching from the amide group (~3200-3400 cm⁻¹).
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A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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A sharp C=O stretch from the amide (Amide I band) (~1650 cm⁻¹).
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Mass Spectrometry (MS): LC-MS analysis would confirm the molecular weight.[1] In electrospray ionization (ESI) mode, the expected [M+H]⁺ ion would be at m/z 195.07, and the [M-H]⁻ ion would be at m/z 193.06.
Applications in Drug Development and Research
The primary utility of 3-Acetamido-5-aminobenzoic acid is as a scaffold or intermediate in organic synthesis.[2] Its trifunctional nature allows for sequential, regioselective modifications, making it an ideal starting point for building complex target molecules.
A notable application is its role as a precursor in the synthesis of iodinated X-ray contrast agents, such as derivatives of amidotrizoic acid.[2][3] In this context, the amino groups on the ring facilitate the introduction of iodine atoms, which are responsible for radiopacity, while the carboxylic acid group imparts water solubility.
Safety, Handling, and Storage
While specific toxicity data for 3-Acetamido-5-aminobenzoic acid is limited, a conservative approach based on structurally similar compounds is warranted. The hazards associated with 3-acetamidobenzoic acid include skin irritation, serious eye irritation, and potential respiratory irritation.[4]
Experimental Protocol: Safe Handling
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][6] An inert atmosphere is recommended for long-term storage to prevent oxidation of the amino group.
Conclusion
3-Acetamido-5-aminobenzoic acid is a valuable chemical intermediate whose utility is defined by the strategic arrangement of its three functional groups. A thorough understanding of its physicochemical properties, synthetic logic, and handling requirements is essential for its effective and safe use in research and development. This guide provides the foundational knowledge required by scientists to incorporate this versatile building block into their synthetic programs.
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IndiaMART. (n.d.). 3-Aminobenzoic acid, CAS NO:99-05-8, Liquid. Retrieved from [Link]
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Ottokemi. (n.d.). 3-Aminobenzoic acid, 98% 99-05-8 India. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 3-(acetylamino)-5-amino-. Retrieved from [Link]
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Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
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